molecular formula C20H11IN2O5 B11561213 2-(3-iodophenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(3-iodophenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11561213
M. Wt: 486.2 g/mol
InChI Key: MLPVQDPTCHHFSY-UHFFFAOYSA-N
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Description

2-(3-IODOPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features both iodophenyl and nitrophenoxy groups attached to an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-IODOPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Iodination: Introduction of the iodine atom to the phenyl ring.

    Cyclization: Formation of the isoindole-dione core through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Halogen atoms like iodine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of cancer or infectious diseases.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action for compounds like 2-(3-IODOPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-N-(3-iodophenyl)benzenesulfonamide: Another compound with both nitro and iodophenyl groups.

    2-(3-iodophenyl)-1H-indole: A simpler structure with an iodophenyl group attached to an indole core.

Uniqueness

2-(3-IODOPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the combination of its functional groups and the isoindole-dione core, which may impart distinct chemical and biological properties compared to simpler analogs.

Properties

Molecular Formula

C20H11IN2O5

Molecular Weight

486.2 g/mol

IUPAC Name

2-(3-iodophenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C20H11IN2O5/c21-12-3-1-4-13(9-12)22-19(24)17-8-7-16(11-18(17)20(22)25)28-15-6-2-5-14(10-15)23(26)27/h1-11H

InChI Key

MLPVQDPTCHHFSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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